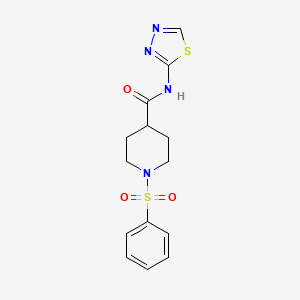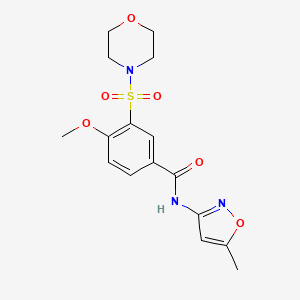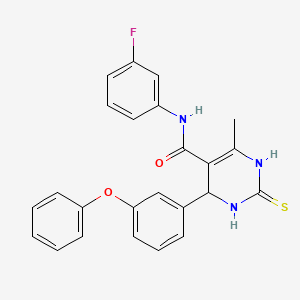
2,6-dimethyl-4-(3-phenylpropyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethyl-4-(3-phenylpropyl)morpholine, also known as DMPP, is a chemical compound that belongs to the class of morpholine derivatives. It is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (nAChR) and has been extensively studied for its potential therapeutic applications in several neurological disorders.
Mecanismo De Acción
2,6-dimethyl-4-(3-phenylpropyl)morpholine selectively activates the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the brain and plays a crucial role in cognitive function, memory, and attention. Activation of the α7 nAChR by 2,6-dimethyl-4-(3-phenylpropyl)morpholine leads to the influx of calcium ions into the neuron, which triggers a cascade of intracellular signaling pathways that enhance synaptic plasticity and neurotransmitter release.
Biochemical and Physiological Effects:
2,6-dimethyl-4-(3-phenylpropyl)morpholine has been shown to have several biochemical and physiological effects, including improving cognitive function and memory, enhancing synaptic plasticity and neurotransmitter release, and reducing inflammation and oxidative stress. It has also been shown to have neuroprotective effects against amyloid-beta-induced toxicity in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-dimethyl-4-(3-phenylpropyl)morpholine has several advantages for lab experiments, including its high selectivity for the α7 nAChR, its ability to penetrate the blood-brain barrier, and its low toxicity. However, 2,6-dimethyl-4-(3-phenylpropyl)morpholine also has some limitations, including its relatively short half-life and the need for specialized equipment to measure its effects on synaptic plasticity and neurotransmitter release.
Direcciones Futuras
There are several future directions for the research on 2,6-dimethyl-4-(3-phenylpropyl)morpholine, including investigating its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the underlying mechanisms of 2,6-dimethyl-4-(3-phenylpropyl)morpholine's effects on synaptic plasticity and neurotransmitter release and to develop more potent and selective agonists for the α7 nAChR. Finally, the development of new methods for measuring 2,6-dimethyl-4-(3-phenylpropyl)morpholine's effects on cognitive function and memory in humans could lead to its eventual use as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2,6-dimethyl-4-(3-phenylpropyl)morpholine involves the reaction of 2,6-dimethylmorpholine with 3-phenylpropyl bromide in the presence of a strong base, such as potassium carbonate or sodium hydride. The reaction is carried out in anhydrous dimethylformamide or dimethyl sulfoxide at elevated temperatures, typically between 80-120°C. The product is then purified by column chromatography to obtain pure 2,6-dimethyl-4-(3-phenylpropyl)morpholine.
Aplicaciones Científicas De Investigación
2,6-dimethyl-4-(3-phenylpropyl)morpholine has been extensively studied for its potential therapeutic applications in several neurological disorders, including Alzheimer's disease, schizophrenia, and attention-deficit hyperactivity disorder (ADHD). It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. 2,6-dimethyl-4-(3-phenylpropyl)morpholine has also been investigated for its potential use as a smoking cessation aid due to its ability to activate the α7 nAChR, which is involved in nicotine addiction.
Propiedades
IUPAC Name |
2,6-dimethyl-4-(3-phenylpropyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-13-11-16(12-14(2)17-13)10-6-9-15-7-4-3-5-8-15/h3-5,7-8,13-14H,6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZFWSZQGOHONP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5222077.png)
![ethyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]propanoate](/img/structure/B5222083.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-pyridinamine](/img/structure/B5222090.png)
![3-chloro-4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5222093.png)

![3-fluoro-N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5222105.png)
![4-phenyl-1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperidine](/img/structure/B5222111.png)

![N-cycloheptyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5222119.png)



![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-methylbenzoyl)-3-piperidinyl]piperazine](/img/structure/B5222149.png)
![1-(2-fluorobenzyl)-N-[3-(3-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5222152.png)